molecular formula C21H19ClFN3O2 B2469827 N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358236-17-5

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2469827
CAS No.: 1358236-17-5
M. Wt: 399.85
InChI Key: KWNOYODOQDFDAB-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with chloro, methyl, fluoro, and morpholine-carbonyl groups.

Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-13-2-4-15(11-18(13)22)25-20-16-10-14(23)3-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNOYODOQDFDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, fluoro, and morpholine-carbonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro, methyl, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the original substituents.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
  • N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-OL

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(3-Chloro-4-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in tumor growth and proliferation. The quinoline moiety is known for its role in modulating enzyme activity, particularly in cancer therapeutics.

1. Antitumor Activity

In vitro studies have demonstrated that this compound shows potent antitumor activity against various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)0.64Significant growth inhibition
KMS-12 BM (Multiple Myeloma)1.40Moderate cytotoxicity
A549 (Lung Cancer)1.10Induction of apoptosis

2. Enzymatic Inhibition

The compound acts as an inhibitor of several kinases, which are crucial for cancer cell signaling pathways. Notably, it has been shown to inhibit PKMYT1 with an IC50 value of approximately 30 nM, indicating strong selectivity and potency.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of colon cancer. Mice treated with this compound exhibited a significant reduction in tumor volume compared to controls, with a maximum tolerated dose established at 20 mg/kg.

Case Study 2: Selectivity Profile

In a comparative analysis involving multiple kinase inhibitors, this compound demonstrated superior selectivity for PKMYT1 over other kinases such as EGFR and BRAF, which are commonly targeted in cancer therapies. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

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